

# 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine chemical properties

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## Compound of Interest

Compound Name:	2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine
Cat. No.:	B569395

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An In-depth Technical Guide: **2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine**

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine**, a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document explores the compound's core chemical properties, reactivity, synthesis, and applications, grounded in established scientific principles.

## Introduction: A Trifecta of Functionality

**2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine** (CAS No. 1156542-30-1) is a specialty chemical intermediate of significant interest in modern organic synthesis.<sup>[1][2]</sup> Its structure is distinguished by a strategic arrangement of three key functional groups on a pyridine scaffold: a reactive bromine atom at the 2-position, a fluorine atom at the 5-position, and a potent electron-withdrawing trifluoromethyl (CF<sub>3</sub>) group at the 4-position. This unique combination imparts a distinct chemical personality, making it a valuable precursor for complex molecular architectures.

The inclusion of fluorine and trifluoromethyl moieties is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.<sup>[3]</sup> The bromine atom, in turn, serves as a versatile synthetic handle

for a wide array of cross-coupling and substitution reactions. This guide will dissect these features to provide a comprehensive understanding of the compound's utility.

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of **2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine** are summarized below. These characteristics are critical for designing reaction conditions, purification strategies, and safe handling procedures.

Property	Value	Source
CAS Number	1156542-30-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrF <sub>4</sub> N	<a href="#">[1]</a>
Molecular Weight	243.98 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[4]</a>
Boiling Point	188.1 ± 35.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.786 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
pKa	-4.01 ± 0.18 (Predicted)	<a href="#">[4]</a>
SMILES	FC(C1=CC(Br)=NC=C1F)(F)F	<a href="#">[1]</a>
Storage	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	<a href="#">[4]</a>

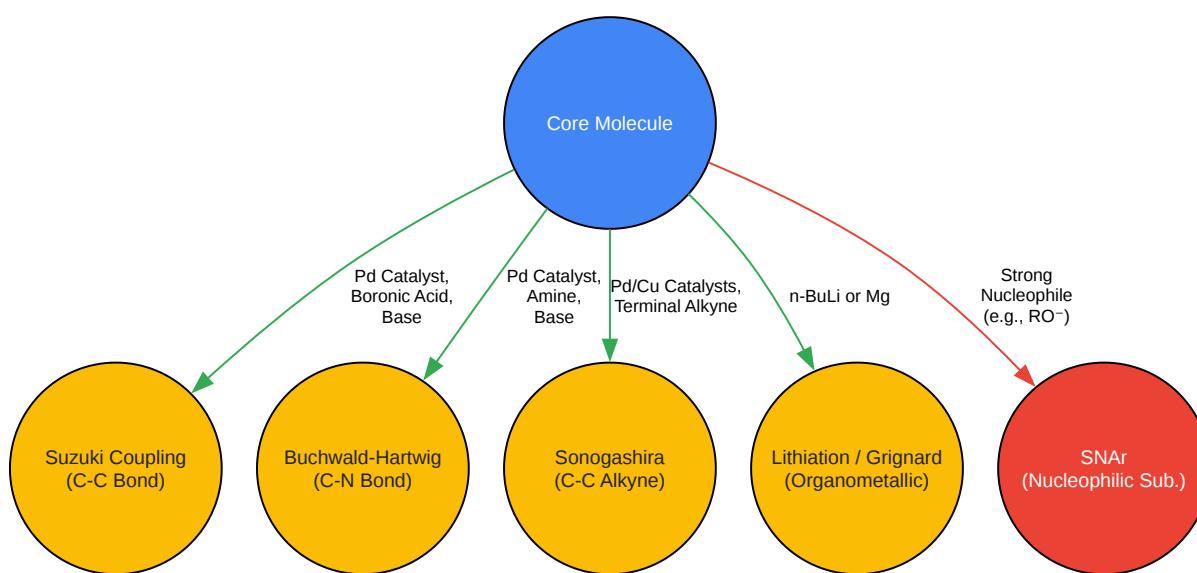
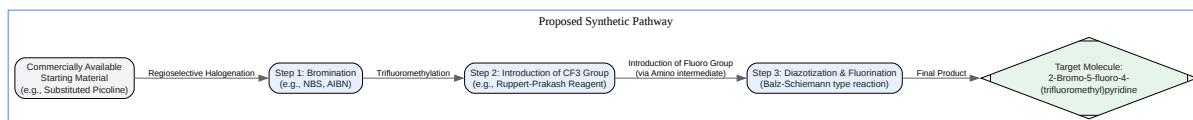
### Spectroscopic Insights:

- <sup>19</sup>F NMR: This technique is crucial for characterization. One would expect two distinct signals: a singlet for the -CF<sub>3</sub> group and a multiplet for the aromatic fluorine, showing coupling to the adjacent aromatic protons.
- <sup>1</sup>H NMR: The spectrum would be complex due to F-H coupling, showing two distinct aromatic protons.

- $^{13}\text{C}$  NMR: The spectrum will show six aromatic carbon signals, with characteristic C-F and C-Br couplings. The carbon of the  $\text{CF}_3$  group will appear as a quartet due to coupling with the three fluorine atoms.
- Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio), providing definitive confirmation of the compound's identity.

## Synthesis Strategies: Constructing the Core Scaffold

The synthesis of multi-substituted pyridines like **2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine** requires a carefully planned, multi-step approach. While a specific documented synthesis for this exact isomer is not readily available, a logical pathway can be constructed based on established methodologies for fluorinated heterocycles.<sup>[5]</sup> The following workflow illustrates a plausible synthetic route, emphasizing the rationale behind the sequence.



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